N,N-Diethyl-4-hydroxybenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-4-hydroxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-3-11(4-2)15(13,14)10-7-5-9(12)6-8-10/h5-8,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLLBHNEHSLWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms in the Formation and Transformation of N,n Diethyl 4 Hydroxybenzene 1 Sulfonamide
Mechanistic Pathways of Sulfonamide Formation
The construction of the core sulfonamide linkage (S-N bond) can be achieved through several distinct mechanistic routes. These pathways are broadly categorized into those involving radical intermediates and those proceeding through ionic mechanisms.
Modern synthetic strategies have increasingly utilized radical-based mechanisms for the formation of sulfonamides. These pathways often involve the generation of highly reactive nitrogen-centered radicals (NCRs) from sulfonamide precursors. nih.govacs.org One prominent strategy involves a single-electron transfer (SET) process where super-electron-donor (SED) 2-azaallyl anions react with sulfonamides to form aminyl radicals (R₂N•). nih.govacs.org These NCRs are valuable intermediates for constructing C-N bonds. nih.gov
The general mechanism can be conceptualized as follows:
Generation of NCR: A precursor undergoes a SET event, often initiated by a photocatalyst or a strong reducing agent, to form a nitrogen-centered radical. acs.orgnih.gov
Radical Coupling: The newly formed NCR can then couple with another radical species, such as a carbon-centered radical, to form the desired bond. nih.govacs.org
Experimental evidence from radical clock and electron paramagnetic resonance (EPR) experiments supports the existence of these radical coupling pathways. nih.govacs.org Photocatalysis offers a particularly mild and efficient method for generating the necessary sulfonyl radical intermediates for these transformations. nih.govacs.org For instance, N-sulfonylimines, derived from primary sulfonamides, can be activated through energy-transfer catalysis to generate a key sulfonyl radical intermediate, which then participates in further reactions. nih.govacs.org
| Feature | Description | Key Intermediates | Initiation Method | Supporting Evidence |
|---|---|---|---|---|
| Mechanism Type | Single Electron Transfer (SET) followed by radical coupling. acs.org | Nitrogen-Centered Radicals (NCRs), Sulfonyl Radicals, Carbon-Centered Radicals. nih.govacs.org | Photocatalysis, Super-Electron-Donors (SEDs). acs.orgnih.gov | Radical Clock Experiments, EPR Spectroscopy. nih.govacs.org |
| Precursors | Sulfonamides, N-sulfonylimines. acs.orgacs.org | Aminyl radicals (R₂N•). nih.gov | Energy Transfer (EnT) from an excited photocatalyst. nih.govacs.org | Formation of ring-opened products from cyclopropyl-containing probes. acs.org |
The classical and most widely used method for synthesizing sulfonamides, including N,N-Diethyl-4-hydroxybenzene-1-sulfonamide, proceeds through an ionic mechanism. This pathway involves the reaction of an amine, acting as a nucleophile, with a sulfonyl chloride, which serves as the electrophile. nih.gov
The mechanism is typically described as a nucleophilic acyl substitution and can proceed via two closely related pathways:
SN2-type Mechanism: In a single, concerted step, the nitrogen atom of the amine attacks the electrophilic sulfur atom, with the simultaneous departure of the chloride leaving group. nih.gov
Addition-Elimination Mechanism: This two-step process involves the initial nucleophilic attack of the amine on the sulfur atom to form a pentacoordinate, tetrahedral intermediate. rsc.org This intermediate then collapses by expelling the chloride ion to yield the final sulfonamide product. rsc.org
In the context of this compound, diethylamine (B46881) would act as the nucleophile, attacking the sulfur atom of 4-hydroxybenzene-1-sulfonyl chloride. The presence of a base is typically required to neutralize the HCl byproduct. libretexts.org The reaction of N-silylamines with sulfonyl fluorides or chlorides also follows this type of ionic pathway, where the formation of a strong Si-F or Si-Cl bond provides a thermodynamic driving force for the reaction. nih.gov
C-N and S-N Bond Formation Mechanisms
The formation of the sulfonamide linkage inherently involves the creation of a sulfur-nitrogen (S-N) bond. However, related synthetic strategies can also focus on carbon-nitrogen (C-N) bond formation to build the wider molecular architecture.
The S-N bond is most commonly formed via the nucleophilic attack of an amine on an activated sulfonyl derivative, as detailed above. nih.gov Alternative modern methods have emerged, such as the copper-catalyzed aerobic dimerization of thiols to form thiosulfonates, which can then react with amines to yield sulfonamides. organic-chemistry.org Another approach involves the direct oxidative coupling of thiols and amines, which can be achieved electrochemically. nih.gov This process is believed to proceed through the anodic oxidation of the thiol to a disulfide, which then reacts with the amine, followed by further oxidation steps to arrive at the sulfonamide. nih.gov Mechanistic studies also support an isodiazene radical chain mechanism for SO₂ insertion into C-N bonds, which generates an intermediate sulfinate that reacts to forge the S-N bond. nih.govchemrxiv.org
C-N bond formation in the context of sulfonamides is a key transformation in pharmaceutical chemistry. thieme-connect.com While direct cross-coupling of sulfonamides can be challenging due to their reduced nucleophilicity, specialized catalytic systems have been developed. thieme-connect.com Radical-based methods also provide a powerful route for C-N bond formation, where a nitrogen-centered radical generated from a sulfonamide couples with a carbon-centered radical. nih.govacs.org
Directed C-H Functionalization Mechanisms
The sulfonamide group is a versatile functional handle that can act as a directing group in C-H functionalization reactions. This allows for the selective modification of C-H bonds, typically at the ortho position of the benzene (B151609) ring of this compound. These reactions are most often catalyzed by transition metals like rhodium(III) and palladium(II). researchgate.netnih.gov
The general mechanism for a rhodium(III)-catalyzed reaction is as follows:
Coordination and C-H Activation: The sulfonamide's oxygen or nitrogen atom coordinates to the cationic Rh(III) catalyst. This is followed by ortho-metalation, where a C-H bond on the benzene ring is cleaved to form a five-membered rhodacyclic intermediate. nih.gov
Insertion: The substrate that will be added to the ring (e.g., an alkyne or an azide) coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle. nih.gov
Reductive Elimination/Protonolysis: The final step involves either reductive elimination or protonolysis to release the functionalized product and regenerate the active Rh(III) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
Palladium-catalyzed reactions follow a similar mechanistic principle, involving the formation of a palladacycle intermediate to achieve site-selective C-H arylation. researchgate.net These methods are powerful for the late-stage functionalization of complex molecules, enabling the construction of diverse molecular scaffolds. researchgate.net
| Catalyst Type | Key Intermediate | Mechanism Steps | Typical Reaction |
|---|---|---|---|
| Rhodium(III) | Five-membered rhodacycle. nih.gov | Coordination, C-H Activation (Ortho-metalation), Insertion, Protonolysis/Reductive Elimination. nih.gov | Olefination, Sulfonamidation with sulfonyl azides. nih.gov |
| Palladium(II) | Palladacycle. researchgate.net | Coordination, C-H Activation, Oxidative Addition, Reductive Elimination. researchgate.net | Arylation with aryl iodides. researchgate.net |
Investigating Tautomerism and Proton Transfer Mechanisms
The presence of a phenolic hydroxyl group on the benzene ring of this compound introduces the possibility of tautomerism and proton transfer events. While the enol (phenolic) form is overwhelmingly dominant in the ground state, excitation with light can lead to significant changes in acidity and basicity, facilitating excited-state intramolecular proton transfer (ESIPT). acs.org
In related hydroxyphenyl systems, excitation of the enol form can be followed by an ultrafast transfer of the phenolic proton to a suitably positioned acceptor atom within the same molecule, forming an excited-state keto tautomer. acs.org For this compound, potential proton acceptors include one of the sulfonyl oxygen atoms or the sulfonamide nitrogen atom. This process would result in a transient zwitterionic or quinone-methide-like species in the excited state. acs.org
The ground state likely exists in a conformational equilibrium between different rotamers, which can be influenced by the solvent. researchgate.net Studies on similar molecules have shown that intramolecular hydrogen bonding between the hydroxyl group and an acceptor site can favor specific conformations. acs.orgresearchgate.net While less common, prototropic tautomerism involving the sulfonamide N-H proton (in primary or secondary sulfonamides) moving to a pyrimidine (B1678525) nitrogen has been observed in cocrystals, highlighting the dynamic nature of protons in these systems. acs.org For this compound, the key process to investigate would be the phenolic proton transfer.
Advanced Spectroscopic Characterization and Structural Elucidation of N,n Diethyl 4 Hydroxybenzene 1 Sulfonamide
X-ray Diffraction Analysis for Solid-State Structure Determination
No published single-crystal X-ray diffraction (SC-XRD) data for N,N-Diethyl-4-hydroxybenzene-1-sulfonamide could be located. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. This absence of primary crystallographic data makes it impossible to conduct a detailed analysis of its solid-state molecular structure.
Furthermore, without the foundational crystal structure data, a discussion and analysis of the specific intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing of this compound cannot be undertaken.
Vibrational Spectroscopy for Functional Group Identification
Specific Fourier Transform Infrared (FT-IR) and Raman spectra for this compound are not present in the reviewed literature. While general vibrational modes for functional groups present in the molecule (such as O-H, N-H, S=O, and C-N stretches) can be predicted, a detailed and accurate assignment of vibrational bands based on experimental data is not possible. An authoritative data table of vibrational frequencies and their assignments cannot be compiled without these primary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
Similarly, experimental Nuclear Magnetic Resonance (NMR) spectra (¹H NMR, ¹³C NMR) for this compound are not available in the public domain. The absence of this data precludes any detailed analysis of the chemical shifts and coupling constants, which are essential for confirming the solution-state structure and electronic environment of the molecule. A data table of NMR chemical shifts cannot be generated.
Due to the lack of specific, verifiable research findings for this compound, it is not possible to construct the requested article with the required level of scientific detail and accuracy. To do so would require speculation or the use of data from analogous but distinct compounds, which would violate the core instruction to focus solely on the specified chemical.
¹H NMR and ¹³C NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on the analysis of closely related analogs and established principles of NMR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the ethyl groups and the aromatic protons. The ethyl protons would appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a characteristic pattern resulting from spin-spin coupling. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing sulfonamide (-SO₂N(CH₂CH₃)₂) group. The protons ortho to the hydroxyl group are expected to be more shielded (appear at a lower chemical shift) compared to the protons ortho to the sulfonamide group. The phenolic proton (-OH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. Distinct signals would be expected for the methyl and methylene carbons of the diethylamino group. In the aromatic region, four separate signals are anticipated for the benzene (B151609) ring carbons due to the substitution pattern. The carbon atom bonded to the hydroxyl group (C-OH) would be significantly deshielded, appearing at a higher chemical shift, while the carbon attached to the sulfonamide group (C-S) would also be influenced by the electronegative sulfur and oxygen atoms.
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton Type | Predicted δ (ppm) | Carbon Type | Predicted δ (ppm) |
| -CH₃ (ethyl) | ~1.1-1.3 (triplet) | -CH₃ (ethyl) | ~14-15 |
| -CH₂- (ethyl) | ~3.2-3.4 (quartet) | -CH₂- (ethyl) | ~42-43 |
| Aromatic H (ortho to OH) | ~6.8-7.0 (doublet) | Aromatic C (C-OH) | ~158-160 |
| Aromatic H (ortho to SO₂N) | ~7.6-7.8 (doublet) | Aromatic C (ortho to OH) | ~115-117 |
| -OH | Variable (broad singlet) | Aromatic C (ortho to SO₂N) | ~128-130 |
| Aromatic C (C-S) | ~130-132 |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
To gain deeper insights into the three-dimensional structure and connectivity, advanced 2D NMR techniques would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling between the methyl and methylene protons of the ethyl groups. It would also help to confirm the connectivity between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons. This could be used to study the preferred conformation of the diethylamino group relative to the benzene ring.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene ring. The presence of the hydroxyl group (an auxochrome) and the sulfonamide group will influence the wavelength of maximum absorption (λmax). Phenolic compounds typically exhibit two primary absorption bands in the UV region. For 4-hydroxybenzenesulfonamide, these bands are observed around 220-230 nm and 260-270 nm. The N,N-diethyl substitution on the sulfonamide is expected to cause a slight shift in these absorption maxima.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₅NO₃S), the calculated molecular weight is approximately 229.08 g/mol .
In an electrospray ionization (ESI) mass spectrum, the compound would likely be observed as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 230.09. Under collision-induced dissociation (CID) in a tandem MS experiment, characteristic fragmentation pathways for sulfonamides would be expected. Key fragmentation could include:
Cleavage of the S-N bond, leading to fragments corresponding to the diethylamino group and the 4-hydroxybenzenesulfonyl moiety.
Loss of sulfur dioxide (SO₂), a common fragmentation pathway for aromatic sulfonamides. nih.gov
Fragmentation of the ethyl groups from the nitrogen atom.
| m/z (Predicted) | Proposed Fragment Identity |
|---|---|
| 230.09 | [M+H]⁺ |
| 157.02 | [M+H - N(CH₂CH₃)₂]⁺ or [HOC₆H₄SO₂]⁺ |
| 166.03 | [M+H - SO₂]⁺ |
| 72.08 | [N(CH₂CH₃)₂]⁺ |
Thermal Analysis (e.g., Thermogravimetric Analysis) for Stability Studies
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of a compound and to identify decomposition temperatures. A TGA analysis of this compound would reveal the temperature at which it begins to decompose. The resulting thermogram would show a stable region at lower temperatures, followed by one or more mass loss steps at higher temperatures, corresponding to the breakdown of the molecule. The analysis can also indicate the presence of bound water or solvent molecules if mass loss is observed at lower temperatures (typically below 150 °C).
Elemental Composition Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This is a fundamental technique to confirm the empirical and molecular formula of a synthesized compound. For this compound, with the molecular formula C₁₀H₁₅NO₃S, the theoretical elemental composition can be calculated.
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 52.38% |
| Hydrogen (H) | 1.008 | 15 | 15.12 | 6.60% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.11% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 20.94% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 13.98% |
| Total | 229.294 | 100.00% |
Experimental values obtained from an elemental analyzer for a pure sample should be in close agreement (typically within ±0.4%) with these theoretical values to confirm the compound's identity and purity.
Computational Chemistry and Theoretical Studies of N,n Diethyl 4 Hydroxybenzene 1 Sulfonamide
Quantum Chemical Computations
Quantum chemical computations are a cornerstone for investigating the molecular characteristics of sulfonamides at the atomic level. These methods solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a powerful and widely used computational method for studying substituted benzenesulfonamides. indexcopernicus.commkjc.in It is employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By minimizing the total energy of the molecule, DFT calculations can accurately predict structural parameters such as bond lengths, bond angles, and dihedral angles. mkjc.in
The optimized molecular structure provides a foundational understanding of the molecule's shape and steric properties. Furthermore, these calculations yield the electronic ground state, offering a detailed picture of the electron distribution and molecular orbitals, which are crucial for understanding the molecule's chemical behavior. indexcopernicus.com For sulfonamide derivatives, DFT is effective in evaluating molecular structures and analyzing intramolecular interactions. indexcopernicus.com
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzenesulfonamide (B165840) Moiety (Calculated via DFT) Note: This table presents typical calculated values for a benzenesulfonamide core structure to illustrate the outputs of DFT calculations. Actual values for N,N-Diethyl-4-hydroxybenzene-1-sulfonamide would require a specific computational study.
Parameter Bond/Angle Typical Calculated Value Bond Length (Å) S-O ~1.43 Å S-N ~1.62 Å S-C (Aromatic) ~1.79 Å Bond Angle (°) O-S-O ~120° O-S-N ~106° C-S-N ~105°
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For sulfonamide compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used and has been shown to provide reliable results that correlate well with experimental data. indexcopernicus.comnih.govnih.gov
The basis set defines the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the larger 6-311++G(d,p), are frequently applied in studies of aromatic sulfonamides. indexcopernicus.comnih.gov The inclusion of polarization functions (d,p) is critical for accurately describing the geometry and electronic properties of molecules containing second-row elements like sulfur, as they allow for greater flexibility in the spatial distribution of electrons. researchgate.net Studies have indicated that f-type polarization functions, in particular, play an important role in improving the description of chemical bonds in sulfonamide derivatives. researchgate.net
Analysis of Molecular Electronic Properties
Following geometry optimization, various analyses can be performed to probe the electronic characteristics of the molecule, which are fundamental to understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The analysis of these orbitals confirms that charge transfer occurs within the molecule, which is a key aspect of its electronic behavior. indexcopernicus.comnih.gov
Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Benzenesulfonamide Note: This table provides illustrative energy values to demonstrate the concept of FMO analysis. Specific values for this compound would need to be determined by a dedicated computational study.
Molecular Orbital Typical Energy (eV) Description HOMO -6.5 to -7.5 Highest energy electrons; region of electron donation. LUMO -1.0 to -2.0 Lowest energy available for electron acceptance. Energy Gap (ΔE) 4.5 to 6.5 Indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. mkjc.in The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.
Typically, red or yellow regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are usually found around electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, often located near hydrogen atoms. researchgate.net For this compound, MEP analysis has been used to reveal the effect of substitutions on the electrostatic potential of the aryl ring. researchgate.net The negative regions of the molecule, particularly around the sulfonyl and hydroxyl oxygen atoms, are identified as the likely sites for electrophilic interactions. indexcopernicus.com
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining charge transfer and intramolecular delocalization. nih.govnih.gov This method investigates the interactions between filled (donor) and empty (acceptor) orbitals.
Table 3: Representative NBO Second-Order Perturbation Analysis for a Sulfonamide Moiety Note: This table shows a hypothetical but typical interaction within a sulfonamide structure to illustrate the data obtained from NBO analysis.
Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type LP(1) O (Sulfonyl) σ*(S-N) ~5.8 n → σ* LP(1) O (Sulfonyl) σ*(S-C) ~4.2 n → σ* LP(1) N σ*(S-O) ~2.5 n → σ* π(C-C) (Aromatic) π*(C-C) (Aromatic) ~20.1 π → π*
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Table of Compounds Mentioned
Compound Name This compound
Global and Local Chemical Reactivity Descriptors
In the field of computational chemistry, global and local chemical reactivity descriptors derived from Density Functional Theory (DFT) are essential tools for predicting the chemical behavior of molecules. chemijournal.com These descriptors offer quantitative measures of a molecule's stability and its propensity to participate in chemical reactions.
Global reactivity descriptors provide insight into the molecule as a whole. Key descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). These include:
Energy Gap (ΔE): The difference between ELUMO and EHOMO, indicating the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as (ELUMO - EHOMO)/2. Molecules with high hardness are less reactive.
Chemical Softness (S): The reciprocal of hardness (1/η), representing the molecule's polarizability.
Electronegativity (χ): Describes the power of a molecule to attract electrons. It is calculated as -(ELUMO + EHOMO)/2.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.
| Parameter | Definition | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.15 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.31 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.84 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.42 |
| Chemical Softness (S) | 1 / η | 0.41 |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 4.73 |
| Electrophilicity Index (ω) | χ2 / (2η) | 4.62 |
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule, distinguishing between regions susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net For this compound, the oxygen atoms of the sulfonyl group and the hydroxyl group would be expected sites for electrophilic attack, while the hydrogen of the hydroxyl group would be a primary site for nucleophilic attack.
Intermolecular Interactions and Non-Covalent Bonding Analysis
The study of intermolecular interactions is fundamental to understanding the solid-state properties of molecular crystals, including their packing, stability, and physical characteristics. For sulfonamides, non-covalent interactions such as hydrogen bonds and van der Waals forces dictate the supramolecular architecture. sci-hub.se Computational methods provide a powerful means to visualize, quantify, and characterize these weak interactions.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal, with the surface colored according to various properties. A commonly used property is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range contacts. nih.gov
Complementing the 3D surface, 2D fingerprint plots are generated, which summarize all intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. sci-hub.se The percentage contribution of different types of atomic contacts to the total Hirshfeld surface can be calculated from these plots, providing a quantitative summary of the crystal packing. nih.gov
For a molecule like this compound, one would expect significant contributions from hydrogen bonding involving the hydroxyl group (O···H contacts) and numerous van der Waals forces (H···H, C···H contacts). The table below shows typical contributions for a related sulfonamide derivative, demonstrating how these interactions dominate the crystal packing. nih.govimist.ma
| Interaction Type | Typical Percentage Contribution |
|---|---|
| H···H | ~54% |
| C···H / H···C | ~21% |
| O···H / H···O | ~18% |
| N···H / H···N | ~5% |
| Other | ~2% |
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique based on the electron density (ρ) and its gradient (∇ρ) that allows for the visualization and characterization of non-covalent interactions (NCIs). chemrxiv.org This method is particularly adept at identifying weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion in real space. researchgate.netbohrium.com
The analysis generates 3D isosurfaces in the regions of interaction, which are color-coded based on the sign of the second Hessian eigenvalue (λ₂) multiplied by the electron density. The color scale typically reveals:
Blue: Strong, attractive interactions (e.g., hydrogen bonds).
Green: Weak, delocalized interactions (e.g., van der Waals forces).
Red: Strong, repulsive interactions (e.g., steric clashes). researchgate.net
A scatter plot of RDG versus sign(λ₂)ρ provides quantitative information, with distinct spikes at negative values indicating hydrogen bonds, near-zero values indicating van der Waals interactions, and positive values indicating steric repulsion. For this compound, RDG analysis would be expected to visualize a strong attractive (blue) region between the hydroxyl group and a neighboring acceptor atom, extensive weak (green) surfaces around the ethyl groups and phenyl ring, and potential repulsive (red) regions where atoms are in close steric contact.
Quantitative Analysis of Hydrogen Bonding and Other Weak Interactions
Hydrogen bonds are among the most critical directional forces in the crystal packing of sulfonamides. researchgate.net The presence of a hydroxyl group (-OH) as a strong hydrogen bond donor and the sulfonyl oxygens (-SO₂) as strong acceptors in this compound makes these interactions particularly significant. Computational studies on analogous structures confirm that sulfonamide moieties readily form intermolecular hydrogen bonds, often of the N–H···O=S or O-H···O=S type, which organize molecules into chains or more complex networks. nih.govmdpi.com
Solvation Effects and Thermodynamic Considerations
The behavior of a molecule can change dramatically when it is moved from the gas phase or a crystal lattice into a solution. Solvation effects, which describe the interaction between a solute molecule and the surrounding solvent molecules, are crucial for understanding chemical reactivity, conformational preferences, and thermodynamic properties in a realistic chemical environment.
Polarizable Continuum Models (PCM) for Solution-Phase Studies
Modeling solvation by explicitly including individual solvent molecules is computationally very expensive. wikipedia.org The Polarizable Continuum Model (PCM) offers an efficient and widely used alternative. wikipedia.orgnih.gov In this approach, the solvent is represented as a continuous, polarizable dielectric medium rather than discrete molecules. The solute is placed within a cavity created in this continuum, and the electrostatic interactions between the solute and the polarized medium are calculated self-consistently. researchgate.net
Several variations of PCM exist, such as the Conductor-like PCM (C-PCM) and the Integral Equation Formalism PCM (IEF-PCM), which differ in their mathematical formulation but share the same fundamental concept. wikipedia.org PCM calculations are routinely combined with DFT to:
Optimize molecular geometries in solution.
Calculate solvation free energies, which are essential for predicting solubility and partition coefficients.
Simulate reaction pathways and transition states in solution, providing a more accurate picture of chemical reactivity. rsc.org
For this compound, PCM could be used to study how its conformation and the acidity of its hydroxyl group are influenced by solvents of different polarities, providing key insights into its behavior in various chemical and biological systems.
Thermodynamic Parameters of Reactions and Conformational Changes
No specific studies detailing the thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy changes) for reactions or conformational changes of this compound were found.
Prediction and Analysis of Nonlinear Optical (NLO) Properties
There is no available research predicting or analyzing the nonlinear optical (NLO) properties, such as polarizability and hyperpolarizability, specifically for this compound.
Conformational Analysis and Tautomeric Equilibria Studies
Specific conformational analysis or studies on the tautomeric equilibria for this compound have not been reported in the searched literature.
Derivatization Strategies for N,n Diethyl 4 Hydroxybenzene 1 Sulfonamide
Methods for Enhancing Volatility and Chromatographic Resolution in Analytical Applications
For gas chromatography (GC) analysis, analytes must be volatile and thermally stable enough to travel through the GC column without degradation. The phenolic hydroxyl group in N,N-Diethyl-4-hydroxybenzene-1-sulfonamide can cause issues such as poor peak shape and adsorption onto the column due to hydrogen bonding. gcms.cz Derivatization masks this polar group, thereby increasing volatility and improving chromatographic performance. gcms.czsigmaaldrich.com
Silylation Reagents and Protocols
Silylation is a widely used derivatization technique for GC analysis where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.czsigmaaldrich.com The resulting silyl ethers are significantly more volatile, less polar, and more thermally stable than the parent phenolic compound. sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comjfda-online.com A typical protocol involves dissolving the this compound sample in an appropriate anhydrous solvent (e.g., pyridine (B92270), acetonitrile, or acetone) and adding an excess of the silylating reagent. nih.govresearchgate.net The reaction mixture is often heated to ensure complete derivatization. For instance, a common procedure for phenols involves heating with BSTFA at 70-75°C for 30-45 minutes. sigmaaldrich.com The reaction rate can be significantly accelerated by the choice of solvent, with acetone (B3395972) showing the ability to complete derivatization in seconds at room temperature for some phenols. nih.govresearchgate.net
| Reagent | Derivative Formed | Typical Conditions | Key Advantages |
|---|---|---|---|
| BSTFA (± 1% TMCS) | Trimethylsilyl (TMS) ether | Heat at 60-80°C for 15-45 min in an anhydrous solvent (e.g., pyridine, acetone). sigmaaldrich.com | Volatile byproducts, versatile, rapid reaction. sigmaaldrich.comnih.gov |
| MSTFA | Trimethylsilyl (TMS) ether | Similar to BSTFA; often used for preparing volatile derivatives for trace analysis. | Byproduct (N-methyltrifluoroacetamide) is very volatile. researchgate.net |
| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether | Heat in a solvent like tetrahydrofuran. | Forms stable derivatives with specific mass fragmentation patterns, useful for GC-MS identification. researchgate.net |
Alkylation (e.g., Methylation with Dimethyl Sulfate)
Alkylation is another effective method for derivatizing the phenolic hydroxyl group, which involves replacing the acidic hydrogen with an alkyl group. gcms.cz This process, like silylation, reduces polarity and eliminates hydrogen bonding, leading to increased volatility suitable for GC analysis. alfa-chemistry.com
A classic and effective method for methylating phenols is the reaction with dimethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate. alfa-chemistry.comstackexchange.com The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the methyl group of the dimethyl sulfate in a nucleophilic substitution reaction. stackexchange.comechemi.com Other alkylating agents include alkyl halides. alfa-chemistry.com While less common for routine analytical derivatization compared to silylation, alkylation provides stable derivatives. Additionally, derivatization of the sulfonamide nitrogen with reagents like (trimethylsilyl)diazomethane has been used for compound-specific isotope analysis of other sulfonamides, indicating that multiple sites are available for derivatization depending on the analytical goal. organic-chemistry.orgorganic-chemistry.org
| Reagent | Target Group | Derivative Formed | Typical Conditions |
|---|---|---|---|
| Dimethyl Sulfate | Phenolic -OH | Methyl ether (Anisole derivative) | Reaction with a base (e.g., NaOH, K₂CO₃) in a suitable solvent. alfa-chemistry.comstackexchange.com |
| Alkyl Halides (e.g., Methyl Iodide) | Phenolic -OH | Alkyl ether | Reaction with a base in a solvent like acetone or DMF. alfa-chemistry.com |
| (Trimethylsilyl)diazomethane | Sulfonamide N-H (on related primary/secondary sulfonamides) | N-Methyl sulfonamide | Used for isotope analysis; reaction in methanol. |
Derivatization for Spectroscopic Characterization and Detection
When analyzing this compound by High-Performance Liquid Chromatography (HPLC), the native molecule may lack a strong chromophore or fluorophore, leading to poor detection sensitivity with UV-Vis or fluorescence detectors. Derivatization can be used to attach a molecule with desirable spectroscopic properties, a process known as tagging or labeling. thermofisher.com This is typically done pre-column, where the analyte is reacted with a labeling reagent before injection into the HPLC system. nih.gov
Chromophore and Fluorophore Tagging
Chromophore tagging involves attaching a molecule that absorbs strongly in the UV-Vis spectrum, thereby enhancing detection limits. For the phenolic hydroxyl group of this compound, reagents such as 4-nitrobenzoyl chloride can be used. This reagent reacts with the phenol under basic conditions to form a highly UV-active ester derivative. rsc.org
Fluorophore tagging is an even more sensitive technique that involves attaching a fluorescent molecule (a fluorophore) to the analyte. thermofisher.comnih.gov This allows for highly sensitive and selective detection using a fluorescence detector. A common strategy for phenols is to use a labeling reagent that reacts with the hydroxyl group. For example, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) has been used to create highly fluorescent derivatives of phenolic compounds, allowing for their determination at very low concentrations. nih.gov The reaction is typically carried out by heating the phenol with the labeling reagent in the presence of a base. nih.gov
| Reagent | Tag Type | Target Group | Detection Method | Typical Conditions |
|---|---|---|---|---|
| 4-Nitrobenzoyl Chloride | Chromophore | Phenolic -OH | HPLC-UV | Reaction in borate (B1201080) buffer (pH 8.5) at 50°C for 1 min. |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) | Fluorophore | Phenolic -OH | HPLC-Fluorescence | Reaction at 60°C for 30 min. nih.gov |
Mechanistic Aspects of Derivatization Reactions
The derivatization strategies discussed rely on well-established organic reaction mechanisms targeting the nucleophilic character of the phenolic hydroxyl group.
Silylation: The mechanism of silylation of the phenolic -OH group generally proceeds via a nucleophilic substitution (Sₙ2) pathway. researchgate.net In the presence of a reagent like BSTFA, the reaction is thought to involve the nucleophilic attack of the phenol's oxygen atom on the silicon atom of the silylating agent. The process is often facilitated by a catalyst like TMCS or a basic solvent like pyridine, which can activate the silylating agent or deprotonate the phenol, making it a stronger nucleophile. sigmaaldrich.com A good leaving group on the silylating reagent drives the reaction to completion. researchgate.net
Alkylation: The alkylation of the phenolic hydroxyl group with dimethyl sulfate in the presence of a base is a classic example of the Williamson ether synthesis. stackexchange.com The mechanism involves two main steps:
Deprotonation: A base (e.g., NaOH) removes the acidic proton from the phenolic hydroxyl group to form a highly nucleophilic phenoxide anion. stackexchange.comechemi.com
Nucleophilic Attack: The phenoxide anion then acts as a nucleophile, attacking one of the electrophilic methyl groups of dimethyl sulfate in an Sₙ2 reaction. The sulfate group acts as an excellent leaving group, resulting in the formation of the corresponding methyl ether (an anisole (B1667542) derivative). stackexchange.comechemi.com For N-alkylation of related primary or secondary sulfonamides with alcohols, a "borrowing hydrogen" mechanism is often proposed, where the catalyst temporarily removes hydrogen from the alcohol to form an aldehyde, which then condenses with the sulfonamide to form an imine, followed by reduction. organic-chemistry.orgresearchgate.net
Chromophore/Fluorophore Tagging: The mechanism for tagging with acyl chlorides, such as 4-nitrobenzoyl chloride or DIB-Cl, is a nucleophilic acyl substitution. nih.gov The reaction is typically base-catalyzed, where the base deprotonates the phenol to form the phenoxide ion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed subsequently collapses, expelling the chloride ion as a leaving group and forming the final ester product.
Applications in Catalysis and Chemical Transformations Involving N,n Diethyl 4 Hydroxybenzene 1 Sulfonamide
Role as a Ligand or Reactant in Metal-Catalyzed Reactions
The sulfonamide group can act as a versatile reactant in various metal-catalyzed transformations. Although direct studies involving N,N-Diethyl-4-hydroxybenzene-1-sulfonamide are not extensively documented, research on analogous aromatic sulfonamides provides significant insights into its potential reactivity.
Copper-based catalysts have proven effective for the synthesis and transformation of N-aryl sulfonamides. jsynthchem.com For instance, a novel copper-catalyzed intermolecular alkyl formylation of arene sulfonamides has been developed, which proceeds without the need for an external acid, base, or oxidant. researchgate.net This method allows for the synthesis of a variety of N,N-alkyl formylated sulfonamides in moderate to good yields. researchgate.net Another copper-catalyzed, three-component reaction utilizes aryldiazonium tetrafluoroborates, a sulfur dioxide source, and N-chloroamines to produce a wide range of sulfonamides under mild conditions, integrating both radical and transition-metal catalysis. jsynthchem.com
Furthermore, metal oxides have demonstrated catalytic activity in transforming sulfonamides. Nanocrystalline cerium oxide (ceria) can induce the hydrolytic cleavage of the S-N bond in various sulfonamide antibiotics under ambient aqueous conditions. nih.gov This enzyme-like reactivity highlights the potential for metal-based heterogeneous catalysts to facilitate the degradation or transformation of sulfonamide compounds. nih.gov
Table 1: Examples of Metal-Catalyzed Reactions Involving Aromatic Sulfonamides
| Catalyst System | Reactant Type | Transformation | Key Findings | Reference |
|---|---|---|---|---|
| Copper Catalyst | Arene Sulfonamides | Intermolecular Alkyl Formylation | Efficient, oxidant-free method for N,N-alkyl formylated products. | researchgate.net |
| MNPs-Benzo[d]imidazol-Cu | Aryldiazonium tetrafluoroborates, N-chloroamines | S-N Bond Formation | Three-component reaction integrating radical and metal catalysis. | jsynthchem.com |
Participation in Organocatalytic Systems
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. The sulfonamide moiety is a key functional group in several classes of organocatalysts, primarily due to its ability to act as a hydrogen bond donor.
Proline sulfonamide-based organocatalysts, for example, have been successfully employed in a wide array of enantioselective and diastereoselective reactions. These reactions include aldol (B89426) reactions, Michael additions, and Mannich reactions. google.com The catalyst's sulfonamide N-H group can activate electrophiles through hydrogen bonding, while another part of the molecule, such as a basic amine, activates the nucleophile. This bifunctional activation is a common strategy in organocatalysis.
While this compound itself lacks the N-H proton required for this specific activation mode, its phenolic hydroxyl group could potentially serve as a hydrogen bond donor. This suggests that it could participate in or influence organocatalytic systems that rely on hydrogen bonding interactions to control reactivity and stereoselectivity.
Photochemical Reactions Initiated or Facilitated by the Compound
Photochemical processes are a known degradation pathway for sulfonamide-containing compounds, particularly in environmental contexts. nih.gov However, the role of a sulfonamide compound as the initiator or facilitator of a photochemical reaction is a distinct area of study. The aromatic ring and the phenolic hydroxyl group in this compound suggest it could absorb UV light and potentially act as a photosensitizer or participate in photo-induced electron transfer processes.
Enzyme-Mimetic Catalysis (e.g., Artificial Enzymes)
Enzyme-mimetic catalysis involves the design of artificial molecules that replicate the function of natural enzymes. While there is no direct evidence of this compound acting as an enzyme mimetic, related research provides context for its potential interactions in biological-like systems.
Studies have shown that sulfonamides can be transformed by natural enzymes. For example, laccase, an oxidoreductase enzyme, can catalyze the coupling and transformation of sulfonamides in the presence of phenolic compounds, mimicking processes that occur during the formation of humic substances in soil. researchgate.net This indicates that the sulfonamide structure is recognized and processed by enzymatic systems.
Conversely, some materials exhibit enzyme-like activity towards sulfonamides. As mentioned previously, ceria nanostructures catalyze the hydrolysis of the sulfonamide S-N bond, mimicking the function of a hydrolase enzyme. nih.gov This demonstrates that the sulfonamide bond is a target for catalytic cleavage by non-protein-based systems. These findings open the possibility that specifically designed molecules containing the 4-hydroxybenzene-1-sulfonamide scaffold could be developed as components of future artificial enzyme systems.
Supramolecular Chemistry and Self Assembly of N,n Diethyl 4 Hydroxybenzene 1 Sulfonamide
Design and Synthesis of Supramolecular Architectures
The design of supramolecular architectures is a process of molecular engineering, where the selection of building blocks is guided by their geometric and chemical properties, which dictate the types of non-covalent interactions they can form. For aromatic sulfonamides, the goal is to create ordered assemblies with specific functionalities. mdpi.com The synthesis of these architectures is typically achieved through self-assembly, where molecules spontaneously associate under thermodynamic equilibrium to form stable, well-defined structures.
While specific research on the supramolecular design of N,N-Diethyl-4-hydroxybenzene-1-sulfonamide is not extensively documented, the principles can be inferred from related sulfonamide-containing structures. The key is to control the interplay of various non-covalent forces to guide the molecules into a desired arrangement. The presence of both a strong hydrogen-bond donor (hydroxyl group) and the sulfonamide group (with both donor and acceptor sites) makes this molecule a prime candidate for constructing complex, self-assembled networks.
Host-guest chemistry involves the formation of a complex between a "host" molecule, which possesses a cavity or binding site, and a "guest" molecule that fits within it. nih.gov This association is driven by non-covalent interactions. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are commonly used to encapsulate guest molecules, thereby altering their physical properties, such as solubility and stability. nih.govresearchgate.net
This compound can potentially act as a guest molecule. Its aromatic ring and diethyl groups can fit into the hydrophobic cavities of hosts like β-cyclodextrin. The formation of such an inclusion complex would be driven by the hydrophobic effect and van der Waals interactions. nih.gov Such complexation can enhance the aqueous solubility of the sulfonamide, a strategy often employed in pharmaceutical formulations. researchgate.net
Conversely, under certain conditions, multiple molecules of this compound could self-assemble to form a host framework capable of encapsulating smaller guest molecules, although this is less common without modification. The stability and structure of these host-guest systems are dictated by the complementarity in size, shape, and chemical properties between the host and guest. nih.govrsc.org
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. It is the foundation of many biological processes and a key principle in supramolecular chemistry. nih.gov The functional groups on this compound—the phenolic hydroxyl, the sulfonamide N-H (if present, though this specific compound is N,N-disubstituted), the sulfonyl oxygens, and the aromatic ring—all serve as recognition sites.
The specificity of recognition is determined by the geometric and electronic matching between interacting molecules. For instance, the hydroxyl and sulfonyl groups can form specific, directional hydrogen bonds with complementary functional groups on another molecule. The aromatic ring can participate in specific stacking interactions with other aromatic systems. This ability to form multiple, directed interactions allows for the selective binding of complementary molecules, leading to the formation of larger, organized supramolecular structures.
Role of Non-Covalent Interactions in Supramolecular Assembly
Non-covalent interactions are the primary driving forces behind the self-assembly of molecules into supramolecular structures. mdpi.com Although individually weaker than covalent bonds, their collective action leads to the formation of stable and ordered assemblies. The specific architecture of a self-assembled system is determined by a delicate balance among various types of non-covalent interactions, including hydrogen bonding, π-stacking, and dipole-dipole forces.
Hydrogen bonds are highly directional and specific interactions that play a crucial role in the crystal engineering of sulfonamides. mdpi.com The this compound molecule possesses key functional groups capable of forming robust hydrogen bond networks. The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atom of the hydroxyl group and the two oxygen atoms of the sulfonyl (-SO₂) group are strong hydrogen bond acceptors.
In the solid state, sulfonamide derivatives frequently form dimeric structures or extended chains through N-H···O=S hydrogen bonds. mdpi.com For this compound, the primary hydrogen bonding interaction would involve the phenolic proton. It is expected to form strong O-H···O=S hydrogen bonds, linking the hydroxyl group of one molecule to a sulfonyl oxygen of a neighboring molecule. This can lead to the formation of infinite chains or cyclic motifs, which constitute the primary structure of the supramolecular assembly.
Table 1: Typical Hydrogen Bond Parameters in Sulfonamide Structures
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |
| O-H···O=S | 2.6 - 2.9 | 160 - 180 |
| C-H···O=S | 3.2 - 3.6 | 140 - 170 |
The benzene (B151609) ring in this compound is electron-rich, making it capable of participating in π-π stacking interactions. These interactions occur when aromatic rings align face-to-face or face-to-edge, contributing to the stabilization of the crystal packing. The strength and geometry of these interactions are influenced by the substituents on the aromatic ring.
In many crystal structures of aromatic sulfonamides, π-π stacking interactions act as a secondary organizing force, linking the primary hydrogen-bonded networks into a three-dimensional architecture. The interplay between hydrogen bonding and π-stacking is critical in determining the final solid-state structure. Additionally, weaker C-H···π interactions, where a C-H bond from the diethyl groups or the aromatic ring interacts with the face of a neighboring benzene ring, can provide further stabilization. mdpi.com
Table 2: Common Geometries for Aromatic Interactions
| Interaction Type | Geometry | Typical Distance (Å) |
| π-π Stacking | Parallel-displaced | 3.3 - 3.8 (inter-planar) |
| π-π Stacking | T-shaped (edge-to-face) | ~5.0 (centroid-to-centroid) |
| C-H···π | Hydrogen points to ring face | 2.5 - 2.9 (H to ring plane) |
The sulfonamide and hydroxyl groups are highly polar, creating a significant molecular dipole moment in this compound. These permanent dipoles lead to dipole-dipole interactions, which are electrostatic forces that help to orient the molecules in the solid state to maximize attraction and minimize repulsion.
Furthermore, the phenolic proton is acidic and can be transferred to a suitable acceptor base, resulting in the formation of a phenoxide anion. In the presence of a cation, strong ion-dipole interactions can occur between the cation and the highly polar sulfonyl oxygen atoms, or between the phenoxide anion and a cationic species. These strong, non-directional electrostatic forces can play a significant role in stabilizing the resulting supramolecular assembly, especially in the context of co-crystals or salts.
Lack of Specific Research on this compound Limits In-Depth Analysis of its Supramolecular Behavior
Comprehensive searches of scientific literature have revealed a significant gap in the specific research concerning the supramolecular chemistry and self-assembly of this compound. While the broader class of sulfonamides is known for its ability to form ordered structures through hydrogen bonding, and various responsive supramolecular systems have been developed, detailed studies focusing solely on this particular compound are not publicly available.
Furthermore, the responsiveness of supramolecular systems to external stimuli, such as temperature, pH, or the presence of specific ions, is a key feature for the development of "smart" materials. For a compound like this compound, the phenolic hydroxyl group could impart pH-responsive behavior, as its protonation state would change with varying pH, thereby altering the hydrogen bonding patterns and potentially triggering a macroscopic change in the material.
However, without specific experimental data and characterization for this compound, any discussion on its self-assembled structures and responsive supramolecular systems remains speculative. Detailed research findings, including data on critical gelation concentrations, morphological studies of self-assembled structures (e.g., using microscopy techniques), and spectroscopic analysis to confirm the nature of intermolecular interactions, are essential for a thorough understanding. Similarly, the characterization of any responsive behavior would require systematic studies under varying stimuli, with corresponding data on the material's response.
Crystal Engineering of N,n Diethyl 4 Hydroxybenzene 1 Sulfonamide
Rational Design of Crystalline Solids
The rational design of crystalline solids involves a predictive approach to assembling molecules into specific, desired crystalline arrangements to achieve targeted physicochemical properties. For N,N-Diethyl-4-hydroxybenzene-1-sulfonamide, this would involve a detailed analysis of its molecular structure: the hydrogen bond donor (hydroxyl group), hydrogen bond acceptors (sulfonamide and hydroxyl oxygens), and the aromatic ring capable of π-π stacking.
The design process, known as crystal engineering, relies on understanding and utilizing hierarchical supramolecular synthons—robust and predictable intermolecular recognition patterns. The primary goal is to control the assembly of molecules in the solid state to produce materials with tailored properties such as solubility, stability, and bioavailability. However, specific studies applying this rational design to produce different crystalline forms of this compound have not been reported.
Influence of Intermolecular Interactions on Crystal Packing
The crystal packing of any molecular solid is governed by a delicate balance of various intermolecular interactions. In the case of this compound, the key functional groups—hydroxyl, sulfonamide, and the benzene (B151609) ring—would dictate the supramolecular architecture.
Strong Hydrogen Bond SynthonsStrong hydrogen bonds are the primary directional forces in the crystal packing of many sulfonamides. For this compound, the hydroxyl group (-OH) is a potent hydrogen bond donor, and the oxygen atoms of the sulfonamide group (O=S=O) are strong hydrogen bond acceptors.
It is highly probable that the crystal structure of this compound would be dominated by strong O-H···O=S hydrogen bonds. These interactions could lead to the formation of common supramolecular synthons like chains or dimers. For instance, a catemer synthon could form where the hydroxyl group of one molecule donates a hydrogen bond to a sulfonamide oxygen of a neighboring molecule, which in turn does the same, forming an extended chain. Without a published crystal structure, the specific synthons formed by this molecule remain hypothetical.
Weak Non-Covalent Interactions in Crystal ArchitectureBeyond strong hydrogen bonds, weaker interactions play a crucial role in stabilizing the overall crystal architecture. For this compound, these would include:
π-π Stacking: The presence of the benzene ring allows for π-π stacking interactions, where parallel aromatic rings align to stabilize the crystal lattice. These interactions often direct the packing of molecules into layered or columnar arrangements.
The interplay of these varied interactions determines the final, most thermodynamically stable crystal form.
Cocrystallization Strategies for Property Modulation
Cocrystallization is a powerful crystal engineering technique used to modify the physicochemical properties of a solid without altering its chemical structure. A cocrystal consists of the target molecule and a coformer in a definite stoichiometric ratio within the same crystal lattice.
For this compound, potential cocrystallization strategies would involve selecting coformers that can form robust hydrogen bonds with its functional groups.
Coformers with Carboxylic Acids or Amides: These could compete with or complement the existing hydrogen bonding motifs, potentially forming new, stable synthons like the O-H···O(acid) or N-H···O(sulfonamide) interactions.
Pyridine-based Coformers: The nitrogen atom in a pyridine (B92270) ring is a strong hydrogen bond acceptor and could readily interact with the hydroxyl group of this compound.
While the cocrystallization of other sulfonamides is well-documented, there are no published reports on the synthesis and characterization of cocrystals involving this compound.
| Potential Coformer Type | Target Functional Group on this compound | Potential Supramolecular Synthon |
| Carboxylic Acids | Sulfonamide Oxygen, Hydroxyl Oxygen | O-H···O=S, O-H···O-H |
| Amides | Hydroxyl Group | O-H···O=C |
| Pyridines | Hydroxyl Group | O-H···N |
Solid-State Reactivity and Transformations within Crystalline Forms
Solid-state reactivity and transformations refer to chemical reactions or phase changes that occur within a crystal, often initiated by stimuli such as heat, light, or pressure. This can include polymorphism, where a compound exists in multiple crystal forms with different properties.
Different packing arrangements (polymorphs) of this compound would likely exhibit different thermal stabilities and solubilities. Transformations between these forms could be studied using techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). However, no studies on the polymorphism or solid-state reactivity of this specific compound are currently available in the scientific literature.
Green Chemistry Aspects of Crystal Engineering
Green chemistry principles are increasingly being applied to crystal engineering to reduce environmental impact. This involves using safer solvents, reducing energy consumption, and minimizing waste.
For this compound, green cocrystallization methods could include:
Solution Crystallization with Green Solvents: Employing environmentally benign solvents like water, ethanol, or supercritical CO₂ for crystallization processes.
The application of these green chemistry techniques to the crystallization or cocrystallization of this compound has not been specifically investigated or reported.
N,n Diethyl 4 Hydroxybenzene 1 Sulfonamide As a Precursor or Intermediate in Pharmaceutical Synthesis Research
Design and Synthesis of Novel Sulfonamide Derivatives
The synthesis of novel sulfonamide derivatives is a cornerstone of medicinal chemistry research, owing to the wide range of biological activities this functional group can impart. The general synthetic approach involves the reaction of a sulfonyl chloride with a primary or secondary amine.
While numerous studies detail the synthesis of diverse sulfonamide-containing molecules, specific research employing N,N-Diethyl-4-hydroxybenzene-1-sulfonamide as a foundational scaffold for creating new derivatives is not documented in the available literature. The reactivity of the phenolic hydroxyl group and the aromatic ring could theoretically allow for further functionalization, but specific examples or detailed research findings related to this compound are absent.
Strategies for Incorporating the this compound Moiety into Complex Molecules
The incorporation of specific structural motifs is a key strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. The sulfonamide group, in general, is valued for its ability to act as a hydrogen bond donor and acceptor, and for its metabolic stability.
Role in the Development of New Synthetic Routes for Pharmaceutical Intermediates
Pharmaceutical intermediates are critical building blocks in the efficient and scalable synthesis of active pharmaceutical ingredients (APIs). The development of novel synthetic routes often aims to improve yield, reduce costs, and enhance safety and environmental profiles.
A thorough review of the literature does not indicate a role for this compound as a key intermediate in the development of new synthetic routes for other established pharmaceutical intermediates or final drug products. While it exists as a commercially available chemical, its application in process chemistry or methodology development is not described in the accessible research.
Exploration of N,n Diethyl 4 Hydroxybenzene 1 Sulfonamide in Materials Science
Potential Applications in Functional Organic Materials
The unique combination of a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting sulfonamide group in N,N-Diethyl-4-hydroxybenzene-1-sulfonamide makes it a candidate for the design of functional organic materials with tailored solid-state structures and properties. The diethylamino group adds steric bulk and can influence molecular packing and solubility.
Detailed Research Findings:
While specific studies on this compound are not prevalent, research on analogous sulfonamide-containing molecules demonstrates their utility. For instance, the synthesis of various sulfonamide derivatives has been widely reported, primarily for their biological activities. However, the synthetic methodologies employed are mature and could be readily adapted to produce this compound and its derivatives for material science investigations. The presence of both donor and acceptor sites for hydrogen bonding could be exploited to create self-assembling systems, liquid crystals, or organogels. The aromatic ring also allows for π-π stacking interactions, which are crucial for charge transport in organic semiconductors.
Table 1: Potential Interactions and Resulting Material Properties
| Structural Feature | Type of Interaction | Potential Material Application |
| Hydroxyl Group (-OH) | Hydrogen Bonding (Donor) | Self-Assembly, Crystal Engineering |
| Sulfonamide Group (-SO₂NR₂) | Hydrogen Bonding (Acceptor), Dipole-Dipole | Supramolecular Chemistry, Nonlinear Optics |
| Phenyl Ring | π-π Stacking | Organic Electronics, Charge Transport |
| Diethylamino Group (-N(C₂H₅)₂) | Steric Influence, Solubility Control | Processability of Materials |
Integration into Polymer and Composite Systems
The functional groups of this compound offer several handles for its integration into polymeric and composite materials. The hydroxyl group can be used as an initiator or a reactive site for polymerization reactions, such as esterification or etherification, to incorporate the molecule into polyester or polyether backbones. Furthermore, the entire molecule could be used as a functional additive in existing polymer matrices.
Detailed Research Findings:
Research into vinyl sulfonamide-based thermosetting composites has shown that the sulfonamide moiety can be a valuable component of polymer networks. These composites can exhibit a range of desirable properties, including tunable viscosity and high functional group conversion during polymerization. Although this research does not use this compound directly, it establishes the principle that sulfonamide-containing molecules can be effectively integrated into robust polymer systems. The hydroxyl group of this compound could also be modified to introduce a polymerizable group, such as a vinyl or acrylate moiety, transforming it into a functional monomer.
A study on poly(N-(4-vinylphenyl)sulfonamide)s demonstrates that polymers containing sulfonamide groups can be synthesized and subsequently modified, highlighting the versatility of the sulfonamide functionality in polymer chemistry. This suggests that a polymer derived from a modified this compound could serve as a scaffold for further chemical modifications to tailor its properties for specific applications.
Role in the Development of Electronic or Optical Materials
The sulfonamide group is known to be electron-withdrawing, which can lead to interesting electronic and optical properties when conjugated with an aromatic system. The presence of the hydroxyl group, an electron-donating group, in the para position creates a push-pull system, which is a common design motif for molecules with nonlinear optical (NLO) properties.
Detailed Research Findings:
Studies on heterocyclic azo compounds containing a sulfonamide group have indicated their potential as NLO materials. These materials have shown high total first hyperpolarizability, a key parameter for NLO activity. The charge transfer characteristics within these molecules, which are crucial for NLO effects, are enhanced by the presence of electron-donating and -withdrawing groups. This suggests that this compound, with its inherent push-pull structure, could exhibit significant NLO properties, making it a candidate for applications in optoelectronics, such as frequency doubling or optical switching.
Furthermore, conductive polymers are a significant class of electronic materials. While this compound itself is not a conductive polymer, it could be incorporated into conductive polymer systems as a dopant or as a monomeric unit in a copolymer to modify the electronic properties of the final material. The delocalized π-system of the benzene (B151609) ring is a fundamental component for charge transport in many organic electronic materials.
Materials for Energy Applications (e.g., Storage, Conversion)
The development of new materials for energy storage and conversion is a critical area of research. Organic molecules are being increasingly investigated for applications in batteries, particularly as components of electrolytes or as active materials in organic electrodes.
Detailed Research Findings:
Recent research has highlighted the potential of sulfonamide-based electrolytes for high-voltage lithium-ion batteries. A patent describes an electrolyte formulation containing N,N-dimethyltrifluoromethane-sulfonamide that facilitates stable cycling of high-voltage cathodes. Another study focuses on electrolyte design for high-voltage lithium-metal batteries using a synthetic sulfonamide-based solvent. These findings suggest that the sulfonamide functional group can contribute to the electrochemical stability required in high-energy-density battery systems. The diethyl groups in this compound could enhance the solubility of lithium salts, a key requirement for an electrolyte solvent. The hydroxyl group, however, might be reactive towards lithium metal and would likely need to be protected or modified for such applications.
While there is no direct evidence of this compound being used in energy applications, the precedent set by other sulfonamides in battery electrolytes indicates a potential avenue for future research.
Q & A
Q. What are the recommended synthetic routes for N,N-Diethyl-4-hydroxybenzene-1-sulfonamide?
The synthesis typically involves multi-step reactions, starting with sulfonation of 4-hydroxybenzene derivatives followed by N,N-diethylation. Key steps include:
- Sulfonation : Reaction of 4-hydroxybenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate.
- Amidation : Treatment with diethylamine under basic conditions (e.g., NaOH or triethylamine) to introduce the diethyl groups .
- Purification : Use of column chromatography or recrystallization (e.g., in dichloromethane/hexane) to isolate the product.
Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to avoid side reactions like over-sulfonation or incomplete alkylation .
Q. How can the structure of this compound be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : H and C NMR can verify the presence of diethyl groups (δ ~1.2 ppm for CH, δ ~3.4 ppm for CH) and the aromatic sulfonamide backbone .
- X-ray Crystallography : Resolve crystal packing and confirm bond angles/lengths, particularly the sulfonamide S–N and S–O bonds .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragments .
Q. What safety protocols are critical for handling this compound?
- GHS Hazards : Classified as a skin/eye irritant (Category 2) and flammable solid (Category 1). Use PPE (gloves, goggles) and avoid dust formation .
- Ventilation : Work in a fume hood to prevent inhalation of aerosols.
- Storage : Keep in a sealed container at 2–8°C in a dry, ventilated area .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic properties of this compound?
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies .
- Basis Sets : Use 6-31G(d,p) for geometry optimization and larger sets (e.g., def2-TZVP) for electronic excitation studies.
- Applications : Predict reactivity sites (e.g., hydroxyl group acidity) or UV-Vis absorption spectra for photochemical studies .
Q. What mechanistic insights explain its potential as an enzyme inhibitor?
- Sulfonamide–Protein Interactions : The sulfonamide group binds to Zn in carbonic anhydrase, disrupting catalytic activity.
- Structure-Activity Relationships (SAR) : Modifying the diethyl or hydroxyl groups alters lipophilicity and binding affinity.
- Kinetic Assays : Measure IC values via stopped-flow spectroscopy or fluorescence quenching .
Q. How can contradictory data in reaction yields be resolved during synthesis?
- Variable Screening : Use Design of Experiments (DoE) to test temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loadings.
- Analytical Cross-Validation : Compare HPLC purity data with H NMR integration to identify impurities .
- Mechanistic Studies : Probe intermediates via in situ IR spectroscopy to detect side reactions (e.g., hydrolysis) .
Q. What strategies enhance the solubility of this compound in aqueous media?
Q. How do electron-withdrawing substituents affect its chemical reactivity?
- Nitro Group Effects : Meta-directing nitro groups reduce sulfonamide nucleophilicity but enhance stability via resonance.
- Reactivity Studies : Perform electrophilic substitution reactions (e.g., bromination) to compare reaction rates with unmodified analogs .
- Computational Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites under different substituents .
Methodological Notes
- Data Reproducibility : Report reaction conditions (e.g., inert atmosphere, drying time) in detail to ensure reproducibility .
- Conflict Resolution : Cross-reference spectral data with crystallographic results to validate structural assignments .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
